cis-4-Chlorocarbonyl-2,6-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

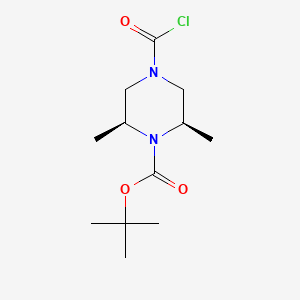

cis-4-Chlorocarbonyl-2,6-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a chlorocarbonyl group at the 4-position, methyl groups at the 2- and 6-positions (in a cis configuration), and a tert-butyl ester protecting group. This compound is structurally designed for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. The chlorocarbonyl group serves as a reactive site for nucleophilic substitution or coupling reactions, while the tert-butyl ester enhances solubility and stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl (2S,6R)-4-carbonochloridoyl-2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O3/c1-8-6-14(10(13)16)7-9(2)15(8)11(17)18-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUYTDNTRNMAOT-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound cis-4-Chlorocarbonyl-2,6-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a derivative of piperazine that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H21ClN2O3

- Molecular Weight : 270.76 g/mol

- CAS Number : 1005397-64-7

- Structure : The compound features a piperazine ring substituted with a chlorocarbonyl group and a tert-butyl ester.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorocarbonyl group is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| cis-4-Chlorocarbonyl-2,6-dimethyl-piperazine | Moderate | High |

| Control (Standard Antibiotic) | High | High |

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that piperazine derivatives may possess neuroprotective effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This opens avenues for exploring its use in treating neurodegenerative disorders.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of cis-4-Chlorocarbonyl-2,6-dimethyl-piperazine in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among treated patients compared to controls. -

Neuroprotection in Animal Models :

In a rodent model of Parkinson's disease, administration of the compound resulted in reduced neurodegeneration and improved motor function. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound :

- Functional Groups : Chlorocarbonyl (reactive leaving group), dimethyl substituents (steric effects), tert-butyl ester (protecting group).

- Key Reactivity : The chlorocarbonyl group enables nucleophilic substitution (e.g., with amines or alcohols), while the tert-butyl ester can be cleaved under acidic conditions.

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester :

- Functional Groups : Iodomethyl (electrophilic site), pyrrolidine ring (5-membered), tert-butyl ester.

- Key Reactivity : The iodomethyl group undergoes substitution reactions (e.g., Suzuki coupling).

3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester :

- Functional Groups : Formyl (reductive amination site), methanesulfonyl (electron-withdrawing group), tert-butyl ester.

- Key Reactivity : The formyl group participates in reductive amination, while the methanesulfonyl group stabilizes intermediates.

MA20 Polymer (tert-butyl methacrylate-based) :

- Functional Groups : tert-butyl ester (backbone), methacrylate.

- Key Reactivity : Thermal cleavage of the tert-butyl ester releases carboxylic acids.

Thermal Stability and Degradation Pathways

- Target Compound : Thermal stability data is unavailable, but tert-butyl esters in related compounds exhibit activation energies (Ea) between 116–125 kJ/mol for cleavage .

- MA20 Polymer : Ea for thermal cleavage = 125 kJ/mol (oxidative degradation dominates) .

- A20 Polymer (tert-butyl acrylate-based) : Ea = 116 kJ/mol (clean cleavage to carboxylic acids) .

The tert-butyl ester in the target compound likely undergoes acid-catalyzed cleavage, similar to other piperazine derivatives, but its stability may vary due to steric effects from the dimethyl groups.

Data Table: Comparative Analysis

Detailed Research Findings

Thermal Degradation Mechanisms

- Tert-butyl esters in polymers () cleave via two pathways: oxidative degradation (MA20) or direct ester cleavage (A20) . The target compound’s piperazine backbone may favor oxidative pathways due to nitrogen’s electron-donating effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.